N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-9-16-18(29-12)23-20(24(19(16)26)10-15-3-2-8-27-15)28-11-17(25)22-14-6-4-13(21)5-7-14/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJTASPSJZATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of the furan and fluorophenyl substituents.
Key Steps in Synthesis:
- Formation of Thieno[2,3-d]pyrimidine : This involves cyclization reactions using appropriate reagents to construct the heterocyclic framework.
- Functionalization : Subsequent steps modify the structure to introduce furan and fluorophenyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance, pyrido[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and survival.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)-... | EPH family proteins | Anticancer activity | |
| Similar derivatives | Dihydrofolate reductase | Inhibition |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer metabolism. For example:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical in folate metabolism; inhibitors can lead to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells.
Case Studies
- Screening for Anticancer Activity : A study screened a library of compounds similar to N-(4-fluorophenyl)-... on multicellular spheroids, revealing promising results in reducing tumor viability. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value in the low micromolar range .
- Targeting EPH Receptors : Another study indicated that derivatives from this class effectively targeted EPH receptors overexpressed in certain cancers, suggesting a mechanism through which these compounds can impede tumor growth .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit structural diversity that impacts their pharmacological profiles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The thieno[2,3-d]pyrimidine core in the target compound differs from thieno[3,2-d]pyrimidine (IWP-3) in ring fusion orientation, affecting electron distribution and binding to targets like kinases or Wnt signaling proteins . Triazole-pyridine hybrids (e.g., compound in ) lack the fused thienopyrimidine system, resulting in distinct target selectivity (e.g., antimicrobial vs. anticancer).
Substituent Effects: 4-Fluorophenyl vs. Furan-2-ylmethyl vs. Benzothiazole: The furan moiety offers a smaller steric profile than benzothiazole (IWP-3), possibly improving binding to compact active sites .
Pharmacological Data :
- IWP-3 (CAS 687561-60-0) demonstrates potent Wnt pathway inhibition (IC₅₀ ~40 nM), whereas the target compound’s furan substitution may shift activity toward other kinase families (e.g., JAK or EGFR) .
- The trifluoromethoxy group in enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to the target compound’s simpler acetamide chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
